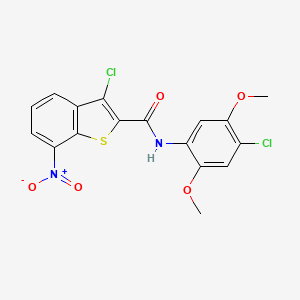![molecular formula C22H23ClN4O3 B11485628 1-(3-chloro-2-methylphenyl)-6-[2-(2-methoxyphenyl)ethyl]-5,6,7,8-tetrahydropyrimido[4,5-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B11485628.png)
1-(3-chloro-2-methylphenyl)-6-[2-(2-methoxyphenyl)ethyl]-5,6,7,8-tetrahydropyrimido[4,5-d]pyrimidine-2,4(1H,3H)-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(3-CHLORO-2-METHYLPHENYL)-6-[2-(2-METHOXYPHENYL)ETHYL]-1H,2H,3H,4H,5H,6H,7H,8H-[1,3]DIAZINO[4,5-D]PYRIMIDINE-2,4-DIONE is a complex organic compound with potential applications in various fields of scientific research. This compound is characterized by its unique structure, which includes a chlorinated phenyl group, a methoxy-substituted phenyl group, and a diazino-pyrimidine core. The presence of these functional groups suggests that the compound may exhibit interesting chemical reactivity and biological activity.
Preparation Methods
The synthesis of 1-(3-CHLORO-2-METHYLPHENYL)-6-[2-(2-METHOXYPHENYL)ETHYL]-1H,2H,3H,4H,5H,6H,7H,8H-[1,3]DIAZINO[4,5-D]PYRIMIDINE-2,4-DIONE typically involves multi-step organic reactions. The synthetic route may include the following steps:
Formation of the chlorinated phenyl group: This can be achieved through chlorination reactions using reagents such as thionyl chloride or phosphorus pentachloride.
Introduction of the methoxy-substituted phenyl group: This step may involve etherification reactions using methanol and a suitable catalyst.
Construction of the diazino-pyrimidine core: This can be accomplished through cyclization reactions involving appropriate precursors such as diamines and carbonyl compounds.
Industrial production methods for this compound would likely involve optimization of these synthetic routes to ensure high yield and purity, as well as scalability for large-scale production.
Chemical Reactions Analysis
1-(3-CHLORO-2-METHYLPHENYL)-6-[2-(2-METHOXYPHENYL)ETHYL]-1H,2H,3H,4H,5H,6H,7H,8H-[1,3]DIAZINO[4,5-D]PYRIMIDINE-2,4-DIONE can undergo various types of chemical reactions, including:
Oxidation: The compound may be oxidized using reagents such as potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions using reagents like lithium aluminum hydride or sodium borohydride can yield reduced forms of the compound.
Substitution: The chlorinated phenyl group can undergo nucleophilic substitution reactions with nucleophiles such as amines or thiols, resulting in the formation of substituted derivatives.
Common reagents and conditions used in these reactions include organic solvents (e.g., dichloromethane, ethanol), catalysts (e.g., palladium on carbon), and specific reaction temperatures and times. The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
Chemistry: The compound can be used as a building block for the synthesis of more complex molecules, as well as a reagent in organic reactions.
Biology: It may exhibit biological activity, making it a candidate for studies on its effects on biological systems.
Medicine: The compound could be investigated for its potential therapeutic properties, such as anti-inflammatory or anticancer activity.
Industry: It may find applications in the development of new materials or as a component in industrial processes.
Mechanism of Action
The mechanism by which 1-(3-CHLORO-2-METHYLPHENYL)-6-[2-(2-METHOXYPHENYL)ETHYL]-1H,2H,3H,4H,5H,6H,7H,8H-[1,3]DIAZINO[4,5-D]PYRIMIDINE-2,4-DIONE exerts its effects is likely related to its interaction with specific molecular targets and pathways. These may include:
Enzyme inhibition: The compound may inhibit the activity of certain enzymes, leading to changes in metabolic pathways.
Receptor binding: It may bind to specific receptors on cell surfaces, triggering signaling cascades that result in biological effects.
DNA interaction: The compound could interact with DNA, affecting gene expression and cellular function.
Comparison with Similar Compounds
1-(3-CHLORO-2-METHYLPHENYL)-6-[2-(2-METHOXYPHENYL)ETHYL]-1H,2H,3H,4H,5H,6H,7H,8H-[1,3]DIAZINO[4,5-D]PYRIMIDINE-2,4-DIONE can be compared with other similar compounds, such as:
1-(3-Chloro-2-methylphenyl)piperidine: This compound shares the chlorinated phenyl group but has a different core structure.
1-(3-Chloro-2-methylphenyl)-2-phenylethanone: Similar in having the chlorinated phenyl group, but differs in the presence of a ketone group instead of the diazino-pyrimidine core.
The uniqueness of 1-(3-CHLORO-2-METHYLPHENYL)-6-[2-(2-METHOXYPHENYL)ETHYL]-1H,2H,3H,4H,5H,6H,7H,8H-[1,3]DIAZINO[4,5-D]PYRIMIDINE-2,4-DIONE lies in its specific combination of functional groups and core structure, which may confer distinct chemical and biological properties.
Properties
Molecular Formula |
C22H23ClN4O3 |
|---|---|
Molecular Weight |
426.9 g/mol |
IUPAC Name |
1-(3-chloro-2-methylphenyl)-6-[2-(2-methoxyphenyl)ethyl]-7,8-dihydro-5H-pyrimido[4,5-d]pyrimidine-2,4-dione |
InChI |
InChI=1S/C22H23ClN4O3/c1-14-17(23)7-5-8-18(14)27-20-16(21(28)25-22(27)29)12-26(13-24-20)11-10-15-6-3-4-9-19(15)30-2/h3-9,24H,10-13H2,1-2H3,(H,25,28,29) |
InChI Key |
FPDOGHHJURBBIT-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=CC=C1Cl)N2C3=C(CN(CN3)CCC4=CC=CC=C4OC)C(=O)NC2=O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


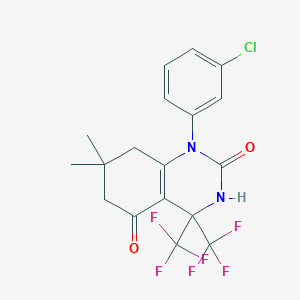
![1-benzyl-3-[(4-fluorophenyl)sulfonyl]-4,5-dimethyl-1H-pyrrol-2-amine](/img/structure/B11485552.png)
![2-{[(1,3-benzodioxol-5-yloxy)acetyl]amino}-N-(3-methylphenyl)benzamide](/img/structure/B11485553.png)
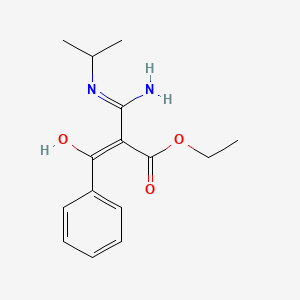
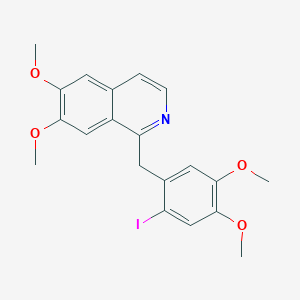
![6-(4-hydroxyphenyl)-1-methyl-4-(4-methylphenyl)-3,4,6,7-tetrahydro-1H-pyrrolo[3,4-d]pyrimidine-2,5-dione](/img/structure/B11485591.png)
![3-[2-(3,4-dimethoxyphenyl)ethyl]-2-methyl-4-oxo-3,4,5,6-tetrahydro-2H-2,6-methano-1,3-benzoxazocine-5-carboxylic acid](/img/structure/B11485598.png)
![N-[2-(Adamantan-1-yloxy)ethyl]-4-fluoronaphthalene-1-sulfonamide](/img/structure/B11485605.png)
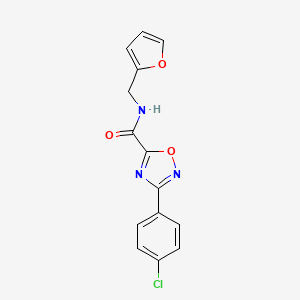
![5-{[4-(5-Amino-1,3,4-thiadiazol-2-yl)-2-ethoxyphenoxy]methyl}-1,3,4-thiadiazol-2-amine](/img/structure/B11485619.png)
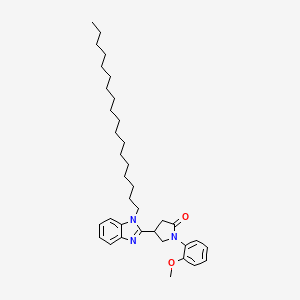
![7-{[(4,5-diphenyl-1H-imidazol-2-yl)sulfanyl]methyl}-4,5,6-trimethoxy-2-benzofuran-1(3H)-one](/img/structure/B11485633.png)
![4-(1,3-benzodioxol-5-yl)-7,14,14-trimethyl-13-oxa-10-thia-3,5,6,8-tetrazatetracyclo[7.7.0.02,6.011,16]hexadeca-1(9),2,4,7,11(16)-pentaene](/img/structure/B11485636.png)
